Fumagillol
Overview
Description
Fumagillol is a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It is a direct precursor of fumagillin, an antimicrobial agent .
Synthesis Analysis
Fumagillol can be synthesized from crotonaldehyde, diethylamine, and acrolein . An efficient, two-step construction of highly complex alkaloid-like compounds from the natural product fumagillol has been described . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .Molecular Structure Analysis
Fumagillol has a molecular formula of C16H26O4 . Its average mass is 282.375 Da and its monoisotopic mass is 282.183105 Da .Chemical Reactions Analysis
Fumagillol can undergo controlled 5-exo- or 6-endo-bis-epoxide opening/cyclization, depending on the metal-catalyst additive, leading to highly complex alkaloidal perhydroisoindoles and perhydro-isoquinolines . Perhydroisoindoles can be further remodeled by cascade processes to afford either morpholinone or bridged 4,1-benzoxazepine-containing structures .Physical And Chemical Properties Analysis
Fumagillol is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 76.4±0.4 cm3 and a polar surface area of 55 Å2 .Scientific Research Applications
Apiculture and Anti-Infective Properties
Fumagillin, derived from fumagillol, is recognized for its use in apiculture and human medicine, especially against various microsporidian fungal infections. Its potential in cancer treatment research is due to its angiogenesis inhibitory properties. The development of fumagillin analogues aims to utilize these properties while minimizing toxicity (van den Heever et al., 2014). Additionally, since its discovery in 1951, fumagillin has been extensively studied for its anti-infective capabilities, with particular efficacy in treating microsporidial infections in HIV-positive patients (Lefkove et al., 2007).
Chemical Synthesis and Stability
Research efforts have been dedicated to the total synthesis of fumagillol, a challenging endeavor due to its complex structure. Successful synthesis of fumagillol is significant as it can be converted to fumagillin, demonstrating the potential for producing this compound synthetically for various applications (Corey & Snider, 1972). Furthermore, the stability of dicyclohexylamine and fumagillin in honey has been studied, which is crucial for understanding the long-term implications of their use in apiculture (van den Heever et al., 2015).
Anti-Angiogenic and Anticancer Research
A core area of fumagillol-based research focuses on its anti-angiogenic properties, which have implications for cancer therapy. For instance, targeted fumagillin nanoparticles have been studied for their ability to impair tumor angiogenesis and development, suggesting a potential pathway for cancer treatment (Winter et al., 2008).
Other Therapeutic Applications
Research has also explored the use of fumagillin analogues in various therapeutic contexts. For example, the design and synthesis of fumagillin analogues have shown promising antiangiogenic effects, indicating their potential in anti-proliferative treatments (Lee et al., 2007). Furthermore, the structural study of human methionine aminopeptidase-2 complexed with fumagillin has provided insights into the molecular basis of fumagillin's action, laying the groundwork for future drug design (Liu et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVCTNCUIVEQOY-JQOWZUPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fumagillol | |
CAS RN |
108102-51-8 | |
Record name | Fumagillol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108102-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fumagillol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FUMAGILLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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